molecular formula C19H22FN3O B569141 Azaperone-d4 CAS No. 1173021-72-1

Azaperone-d4

Cat. No.: B569141
CAS No.: 1173021-72-1
M. Wt: 331.428
InChI Key: XTKDAFGWCDAMPY-YKVCKAMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azaperone-d4 is a deuterium-labeled derivative of azaperone, a butyrophenone neuroleptic drug. Azaperone is primarily used in veterinary medicine as a tranquilizer, particularly for pigs, to reduce aggression and facilitate handling. The deuterium labeling in this compound makes it useful as an internal standard in analytical chemistry, particularly in mass spectrometry, to ensure accurate quantification of azaperone and its metabolites .

Mechanism of Action

Target of Action

Azaperone-d4, a deuterium-labeled analog of Azaperone , primarily targets dopamine receptors . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions such as motor control, cognition, and reward .

Mode of Action

This compound acts as a dopamine antagonist . By binding to dopamine receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning . This compound also has some antihistaminic and anticholinergic properties .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway . By antagonizing dopamine receptors, this compound can alter the signaling in this pathway, leading to changes in various physiological functions controlled by dopamine .

Pharmacokinetics

It’s known that deuterium substitution in drug molecules can potentially affect their pharmacokinetic and metabolic profiles . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound, like Azaperone, has neuroleptic, sedative, and antiemetic effects . It is predominantly used as a tranquilizer in veterinary medicine, mainly for pigs and elephants . It has also been shown to have anti-tumor properties and can inhibit the growth of cancer cells by inducing apoptosis .

Biochemical Analysis

Biochemical Properties

Azaperone-d4, like its parent compound Azaperone, acts as a dopamine antagonist but also has some antihistaminic and anticholinergic properties . It interacts with enzymes, proteins, and other biomolecules in the body, particularly those involved in the dopamine signaling pathway .

Cellular Effects

This compound influences cell function by modulating the activity of dopamine receptors, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . By acting as a dopamine antagonist, this compound can alter the normal functioning of these pathways and processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to dopamine receptors, thereby inhibiting the action of dopamine . This binding interaction can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, a study found that Azaperone and its metabolite azaperol were extracted from swine adipose samples using a CO2 effervescence–assisted emulsification microextraction method . The study showed good linearity within the studied range, and the limits of detection for the method ranged from 5 to 10.0 ng kg−1 .

Metabolic Pathways

This compound is involved in the dopamine metabolic pathway, where it interacts with dopamine receptors

Transport and Distribution

This compound, like Azaperone, is rapidly absorbed and distributed to tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azaperone-d4 involves the deuteration of azaperone. The general synthetic route for azaperone includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but incorporates deuterium at specific positions to create the labeled compound. The process involves:

Chemical Reactions Analysis

Types of Reactions: Azaperone-d4, like azaperone, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Azaperone-d4: this compound’s uniqueness lies in its deuterium labeling, which enhances its utility as an internal standard in analytical methods. This labeling allows for precise quantification and monitoring of azaperone and its metabolites, making it invaluable in pharmacokinetic and residue analysis studies .

Properties

IUPAC Name

4-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2/i6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKDAFGWCDAMPY-YKVCKAMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCN(CC2)C3=CC=CC=N3)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746819
Record name 1-[4-Fluoro(~2~H_4_)phenyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-72-1
Record name 1-[4-Fluoro(~2~H_4_)phenyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-72-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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